N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Famotidine is synthesized from S-(2-aminothiazol-4-ylmethyl) isothiourea. The synthesis involves reacting 1,3-dichloroacetone with two molecules of thiourea, forming a thiazole ring and substituting the chlorine atom . The reaction conditions typically involve controlled temperatures and the use of solvents like glacial acetic acid.
Industrial Production Methods
Industrial production of famotidine involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process includes multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Famotidine undergoes various chemical reactions, including:
Oxidation: Famotidine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Famotidine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study H2-receptor antagonists.
Biology: Investigated for its effects on histamine receptors and related pathways.
Medicine: Extensively used in clinical trials for treating gastric acid-related disorders.
Industry: Employed in the formulation of over-the-counter and prescription medications
Mechanism of Action
Famotidine works by competitively inhibiting histamine H2-receptors on the parietal cells in the stomach lining. This inhibition reduces the production of gastric acid. The molecular targets include the H2-receptors, and the pathways involved are related to the regulation of gastric acid secretion .
Comparison with Similar Compounds
Similar Compounds
Cimetidine: Another H2-receptor antagonist but with a shorter duration of action.
Ranitidine: Similar to famotidine but has been withdrawn from many markets due to safety concerns.
Nizatidine: Another H2-receptor antagonist with similar efficacy.
Uniqueness
Famotidine is unique due to its higher potency and longer duration of action compared to other H2-receptor antagonists. It also has a better safety profile, making it a preferred choice for treating gastric acid-related disorders .
Properties
Molecular Formula |
C8H15N7O2S3 |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-[4-[[(E)-3-amino-3-(sulfamoylamino)prop-2-enyl]sulfanylmethyl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h1,4,15H,2-3,9H2,(H2,12,16,17)(H4,10,11,13,14)/b6-1+ |
InChI Key |
NOBYHXGPWRXUGM-LZCJLJQNSA-N |
Isomeric SMILES |
C1=C(N=C(S1)N=C(N)N)CSC/C=C(\N)/NS(=O)(=O)N |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCC=C(N)NS(=O)(=O)N |
Origin of Product |
United States |
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